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Compound of Interest

Compound Name: CB10-277

Cat. No.: B1668658 Get Quote

An In-depth Technical Guide on the Discovery and Development of CB10-277

Introduction
CB10-277 is a dacarbazine analogue that was investigated for its anti-tumor activity,

particularly against malignant melanoma.[1][2] Similar to dacarbazine, CB10-277 is a pro-drug

that requires metabolic activation to its monomethyl species to exert its cytotoxic effects.[2]

This document provides a comprehensive technical overview of the discovery, preclinical

evaluation, and clinical development of CB10-277.

Preclinical Development
In preclinical models, including human melanoma xenografts and transplantable rodent tumors,

CB10-277 demonstrated a spectrum and level of anti-tumor activity comparable to

dacarbazine.[2]

Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in mice following intravenous administration of CB10-
277 at its LD10 dose (750 mg/m²). The analysis revealed the plasma exposure of the parent

drug and its active monomethyl metabolite.[2]
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Compound Area Under the Curve (AUC)

CB10-277 (Parent Drug) 142 mM x minutes

Monomethyl Metabolite 8 mM x minutes

Table 1: Preclinical Pharmacokinetic Data of

CB10-277 in Mice.[2]

Clinical Development
The clinical development of CB10-277 progressed through Phase I and Phase II trials to

assess its safety, pharmacokinetic profile, and efficacy in cancer patients.

Phase I Clinical Trials
Phase I studies explored two different intravenous infusion schedules to determine the optimal

administration method.

1. Short Infusion Schedule

A Phase I trial utilizing a short infusion of CB10-277, with doses repeated every 21 days, was

conducted in 36 patients across a dose range of 80 to 6,000 mg/m².[2]

Dose-Limiting Toxicities: The primary dose-limiting toxicities were nausea and vomiting,

which were observed in 80% of the evaluable courses at doses of 900 mg/m² and higher.[2]

Other Adverse Events: A flushing or warm sensation was reported in over 75% of courses at

doses of 1,350 mg/m² and above.[2]

Anti-Tumor Activity: Preliminary efficacy was observed, with responses in patients with

melanoma (one complete, two partial, one mixed), sarcoma (one mixed), and carcinoid

tumors (one partial).[2]

Pharmacokinetics: The AUC of the parent drug, CB10-277, demonstrated a linear increase

with the administered dose. However, the plasma levels of the active monomethyl metabolite

were lower than anticipated based on the preclinical mouse data.[2]
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Dose CB10-277 AUC Monomethyl Metabolite AUC

6,000 mg/m² 700 mM x minutes 1.8 and 3.7 mM x minutes

Table 2: Clinical

Pharmacokinetic Data from the

Short Infusion Phase I Trial.[2]

2. 24-Hour Continuous Infusion Schedule

To mitigate the nausea and vomiting associated with high peak plasma concentrations from the

short infusion, a 24-hour continuous infusion schedule was investigated. This study involved 22

patients receiving doses ranging from 4,700 to 15,000 mg/m² every 21 days.[3]

Dose-Limiting Toxicity: In this schedule, the dose-limiting toxicity shifted to

myelosuppression, specifically leucopenia and thrombocytopenia.[3]

Other Adverse Events: Nausea and vomiting were still present but were manageable with

standard antiemetic therapy. Other reported toxicities included diarrhea, hallucinations,

malaise, muscle ache, headache, and flushing, all of which were Grade 2 or lower.[3]

Pharmacokinetics: The 24-hour infusion resulted in a more favorable pharmacokinetic profile

for the active metabolite compared to the short infusion.[1][3]

Parameter Value

Mean t½ of Parent Drug 178 minutes

AUC of Parent Drug (at highest dose) 2,350 mM x minutes

AUC of Monomethyl Metabolite (at highest

dose)
9 mM x minutes

Table 3: Clinical Pharmacokinetic Data from the

24-Hour Infusion Phase I Trial.[1][3]

Based on these findings, the recommended Phase II dose was established at 12,000 mg/m²

administered as a 24-hour continuous infusion.[1][3]
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Phase II Clinical Trial
A Phase II study was conducted to evaluate the efficacy of CB10-277 in 28 patients with

malignant melanoma, using the recommended 24-hour infusion schedule.[1]

Efficacy: Of the 22 patients assessable for a response, only one objective partial response

was observed.[1]

Toxicity: The primary toxicities were leucopenia and thrombocytopenia.[1]

Conclusion: The study concluded that CB10-277, administered on this schedule, lacked

significant activity in malignant melanoma.[1]

Mechanism of Action
CB10-277 is a phenyl dimethyltriazene that requires metabolic activation to its monomethyl

species to exert its anti-cancer effects.[2] This active metabolite acts as a methylating agent,

forming DNA adducts such as O6-methyldeoxyguanosine (O6-MedG).[1] The formation of

these adducts leads to DNA damage and subsequent cytotoxicity in cancer cells. The clinical

response to CB10-277 may be influenced by the levels of the DNA repair enzyme O6-

alkylguanine-DNA alkyltransferase (ATase).[1]

CB10-277 Mechanism of Action

CB10-277 (Prodrug) Active Monomethyl MetaboliteMetabolic Activation DNA Methylation (O6-MedG Adducts) Cell Death

Click to download full resolution via product page

Caption: The metabolic activation and mechanism of action of CB10-277.

Experimental Protocols
Pharmacokinetic Analysis
The concentrations of CB10-277 and its metabolites in plasma samples from both preclinical

and clinical studies were quantified using High-Performance Liquid Chromatography (HPLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1668658?utm_src=pdf-body
https://synapse.patsnap.com/drug/cd3deea7958c43b18d7eb0507c3b0422
https://synapse.patsnap.com/drug/cd3deea7958c43b18d7eb0507c3b0422
https://synapse.patsnap.com/drug/cd3deea7958c43b18d7eb0507c3b0422
https://www.benchchem.com/product/b1668658?utm_src=pdf-body
https://synapse.patsnap.com/drug/cd3deea7958c43b18d7eb0507c3b0422
https://www.benchchem.com/product/b1668658?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8431367/
https://synapse.patsnap.com/drug/cd3deea7958c43b18d7eb0507c3b0422
https://www.benchchem.com/product/b1668658?utm_src=pdf-body
https://synapse.patsnap.com/drug/cd3deea7958c43b18d7eb0507c3b0422
https://www.benchchem.com/product/b1668658?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668658?utm_src=pdf-body
https://www.benchchem.com/product/b1668658?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[2] The Area Under the Curve (AUC) of the plasma concentration-time profile was calculated to

determine drug exposure.[2]

Clinical Trial Design
Phase I Trials:

Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs),

and pharmacokinetic profile of CB10-277.

Patient Population: Patients with advanced solid tumors refractory to standard therapies.

Study Design: Dose-escalation studies using two different administration schedules: a short

intravenous infusion and a 24-hour continuous intravenous infusion, both repeated every 21

days.[2][3]

Phase II Trial:

Objective: To evaluate the anti-tumor efficacy of CB10-277 in patients with malignant

melanoma.

Patient Population: 28 patients with measurable malignant melanoma.[1]

Study Design: An open-label, single-arm study where patients received CB10-277 at the

recommended Phase II dose of 12,000 mg/m² as a 24-hour continuous infusion every 3

weeks.[1]

Primary Endpoint: Objective response rate.
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CB10-277 Clinical Development Workflow

Preclinical Studies
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Caption: The clinical development workflow of CB10-277.

Conclusion
CB10-277, an analogue of dacarbazine, demonstrated anti-tumor activity in preclinical models.

However, its clinical development was ultimately unsuccessful. The short infusion

administration was limited by severe nausea and vomiting, while a 24-hour continuous infusion

schedule, though better tolerated in terms of emesis, resulted in dose-limiting
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myelosuppression.[2][3] The subsequent Phase II trial in malignant melanoma showed a lack of

meaningful clinical efficacy.[1] The development of CB10-277 was therefore discontinued.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8431367/
https://pubmed.ncbi.nlm.nih.gov/8431368/
https://synapse.patsnap.com/drug/cd3deea7958c43b18d7eb0507c3b0422
https://www.benchchem.com/product/b1668658?utm_src=pdf-body
https://www.benchchem.com/product/b1668658?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/drug/cd3deea7958c43b18d7eb0507c3b0422
https://pubmed.ncbi.nlm.nih.gov/8431367/
https://pubmed.ncbi.nlm.nih.gov/8431367/
https://pubmed.ncbi.nlm.nih.gov/8431368/
https://pubmed.ncbi.nlm.nih.gov/8431368/
https://www.benchchem.com/product/b1668658#cb10-277-discovery-and-development-history
https://www.benchchem.com/product/b1668658#cb10-277-discovery-and-development-history
https://www.benchchem.com/product/b1668658#cb10-277-discovery-and-development-history
https://www.benchchem.com/product/b1668658#cb10-277-discovery-and-development-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668658?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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